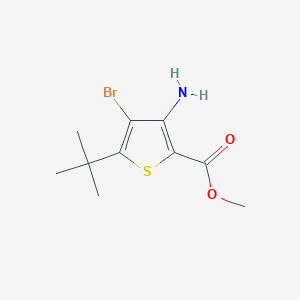
Methyl 3-amino-4-bromo-5-tert-butylthiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 3-amino-4-bromo-5-tert-butylthiophene-2-carboxylate” is a chemical compound . It is a solid substance with a molecular weight of 214.31 . The IUPAC name for this compound is "methyl 3-amino-5-(tert-butyl)-1H-1lambda3-thiophene-2-carboxylate" .
Molecular Structure Analysis
The InChI code for this compound is "1S/C10H16NO2S/c1-10(2,3)7-5-6(11)8(14-7)9(12)13-4/h5,14H,11H2,1-4H3" . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“Methyl 3-amino-4-bromo-5-tert-butylthiophene-2-carboxylate” is a solid substance . It has a molecular weight of 214.31 . The compound should be stored in a refrigerator .Applications De Recherche Scientifique
Crystal Structure and Computational Insights
Research has delved into the crystal structure and computational study of related thiophene derivatives, highlighting their importance in organic synthesis, medicine, dyes, and pesticides. Single crystal X-ray diffraction analysis of Methyl-3-aminothiophene-2-carboxylate reveals its crystallization in the monoclinic crystal system, showing potential for various inter- and intra-interactions due to its amino and carboxyl groups, which can further augment the study and application of Methyl 3-amino-4-bromo-5-tert-butylthiophene-2-carboxylate in related fields (Tao et al., 2020).
Synthesis and Reactivity
Another aspect of research focuses on the synthesis and reactions of thiophene derivatives, showcasing the versatility of these compounds. For instance, the synthesis of alkyl 2-bromomethyl-4-(diethoxyphosphorylmethyl)-5-tert-butylfuran-3-carboxylates and their reactions with nucleophilic agents offer insights into the reactivity of similar thiophene compounds, suggesting pathways for creating tertiary amines and corresponding sulfides, which may extend to the compound (Pevzner, 2003).
Material Science and Polymer Chemistry
The compound's potential utility is also investigated in material science, particularly in the synthesis and characterization of alanine functionalized oligo/polythiophenes. This research demonstrates the compound's applicability in creating monomers for polymer chemistry, which could lead to advancements in electronic and photovoltaic applications, thereby highlighting its importance beyond medicinal applications (McTiernan & Chahma, 2010).
Advanced Synthetic Methods
Furthermore, the exploration of advanced synthetic methods, such as the one-pot Gewald synthesis of 2-aminothiophenes, showcases the compound's role in facilitating the development of efficient synthetic routes. This research provides a foundation for the synthesis of 2-aminothiophene-3-carboxylates with various aryl groups, potentially leading to novel applications in organic synthesis and pharmaceuticals (Tormyshev et al., 2006).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause harm . The hazard statements associated with this compound are H302, H315, H319, and H335 , which indicate that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
methyl 3-amino-4-bromo-5-tert-butylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO2S/c1-10(2,3)8-5(11)6(12)7(15-8)9(13)14-4/h12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMAVRBGTCDLHPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C(=C(S1)C(=O)OC)N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-amino-4-bromo-5-tert-butylthiophene-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-[(3Z)-7-fluoro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetate](/img/structure/B2980693.png)
![2-(5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2980694.png)
![5-chloro-N-[2-(4-isopropylanilino)-2-oxo-1-phenylethyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2980697.png)

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone](/img/structure/B2980699.png)
![2-(benzylsulfonyl)-N-(4H-chromeno[4,3-d]thiazol-2-yl)acetamide](/img/structure/B2980700.png)
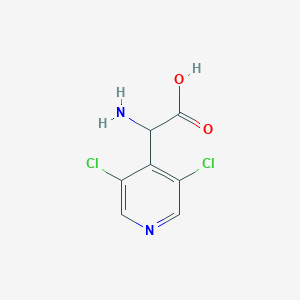
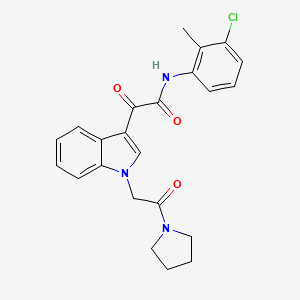
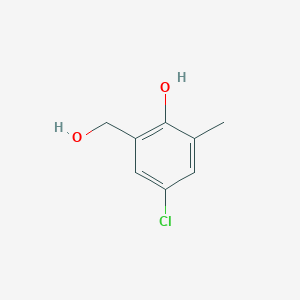
![2-(3-Chlorophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B2980711.png)
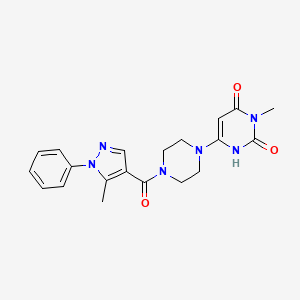
![3-[(2-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]propanoic acid](/img/structure/B2980713.png)

